3-[({2,2,2-Trichloro-1-[(phenylacetyl)amino]ethyl}carbamothioyl)amino]benzoic acid 3-[({2,2,2-Trichloro-1-[(phenylacetyl)amino]ethyl}carbamothioyl)amino]benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16094156
InChI: InChI=1S/C18H16Cl3N3O3S/c19-18(20,21)16(23-14(25)9-11-5-2-1-3-6-11)24-17(28)22-13-8-4-7-12(10-13)15(26)27/h1-8,10,16H,9H2,(H,23,25)(H,26,27)(H2,22,24,28)
SMILES:
Molecular Formula: C18H16Cl3N3O3S
Molecular Weight: 460.8 g/mol

3-[({2,2,2-Trichloro-1-[(phenylacetyl)amino]ethyl}carbamothioyl)amino]benzoic acid

CAS No.:

Cat. No.: VC16094156

Molecular Formula: C18H16Cl3N3O3S

Molecular Weight: 460.8 g/mol

* For research use only. Not for human or veterinary use.

3-[({2,2,2-Trichloro-1-[(phenylacetyl)amino]ethyl}carbamothioyl)amino]benzoic acid -

Specification

Molecular Formula C18H16Cl3N3O3S
Molecular Weight 460.8 g/mol
IUPAC Name 3-[[2,2,2-trichloro-1-[(2-phenylacetyl)amino]ethyl]carbamothioylamino]benzoic acid
Standard InChI InChI=1S/C18H16Cl3N3O3S/c19-18(20,21)16(23-14(25)9-11-5-2-1-3-6-11)24-17(28)22-13-8-4-7-12(10-13)15(26)27/h1-8,10,16H,9H2,(H,23,25)(H,26,27)(H2,22,24,28)
Standard InChI Key GUJYSZYRFYCFGK-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=CC(=C2)C(=O)O

Introduction

Chemical Identity and Importance

  • The compound "3-[({2,2,2-Trichloro-1-[(phenylacetyl)amino]ethyl}carbamothioyl)amino]benzoic acid" is a complex organic molecule with potential applications in medicinal chemistry or material science.

  • Its structure suggests it may exhibit bioactivity due to the presence of functional groups such as trichloromethyl, phenylacetyl, and carbamothioyl moieties.

Structural Characteristics

Molecular Formula and Weight

  • Molecular formula: (Provide if available)

  • Molecular weight: (Provide if available)

Functional Groups

  • The compound contains:

    • A trichloromethyl group, which may contribute to lipophilicity.

    • A phenylacetyl group, common in pharmacologically active compounds.

    • A benzoic acid moiety, often associated with anti-inflammatory properties.

Synthesis

Synthetic Pathways

  • The synthesis likely involves:

    • Formation of the trichloromethyl intermediate.

    • Coupling with phenylacetyl derivatives.

    • Final attachment of the benzoic acid group.

Challenges in Synthesis

  • Handling of chlorinated intermediates due to their reactivity.

  • Optimization of reaction conditions to avoid side products.

Characterization

Analytical Techniques

  • Nuclear Magnetic Resonance (NMR): For structural confirmation.

  • Infrared Spectroscopy (IR): To identify functional groups.

  • Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.

Potential Applications

Pharmacological Relevance

  • The presence of bioactive moieties suggests potential as:

    • Anti-inflammatory agent.

    • Antimicrobial compound.

Industrial Uses

  • The trichloromethyl group might make it suitable for use in agrochemicals or polymers.

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